molecular formula C18H14ClNO4 B2415098 (5-Chloroquinolin-8-yl) 3,4-dimethoxybenzoate CAS No. 301341-02-6

(5-Chloroquinolin-8-yl) 3,4-dimethoxybenzoate

Cat. No.: B2415098
CAS No.: 301341-02-6
M. Wt: 343.76
InChI Key: WCKOSBHBMLBGSD-UHFFFAOYSA-N
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Description

(5-Chloroquinolin-8-yl) 3,4-dimethoxybenzoate is a complex organic compound that combines the structural features of both benzoic acid and quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloroquinolin-8-yl) 3,4-dimethoxybenzoate typically involves the esterification of 3,4-dimethoxy-benzoic acid with 5-chloro-quinolin-8-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the esterification is complete.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Chloroquinolin-8-yl) 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

(5-Chloroquinolin-8-yl) 3,4-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.

Mechanism of Action

The mechanism of action of (5-Chloroquinolin-8-yl) 3,4-dimethoxybenzoate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress pathways, thereby exerting its anti-inflammatory and antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzoic acid: A simpler analog without the quinoline moiety.

    5-Chloroquinoline: Lacks the benzoic acid ester group.

    Syringic acid: Contains similar methoxy groups but differs in the overall structure.

Uniqueness

(5-Chloroquinolin-8-yl) 3,4-dimethoxybenzoate is unique due to its combined structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5-chloroquinolin-8-yl) 3,4-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4/c1-22-14-7-5-11(10-16(14)23-2)18(21)24-15-8-6-13(19)12-4-3-9-20-17(12)15/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKOSBHBMLBGSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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